molecular formula C18H25N5O3S B4966978 N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide

N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide

Cat. No.: B4966978
M. Wt: 391.5 g/mol
InChI Key: AKTKZYDPTQJGPK-UHFFFAOYSA-N
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Description

N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrazole ring, and a phenylacetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions. The pyrazole ring is often formed through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

Once the intermediates are prepared, they are coupled together using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions to form the final product. The reaction conditions typically involve solvents like dichloromethane or dimethylformamide and may require catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and real-time monitoring allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide shares similarities with other compounds containing piperidine and pyrazole rings, such as:
    • This compound
    • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[1-(dimethylsulfamoyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-21(2)27(25,26)22-12-9-16(10-13-22)23-17(8-11-19-23)20-18(24)14-15-6-4-3-5-7-15/h3-8,11,16H,9-10,12-14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTKZYDPTQJGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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